molecular formula C8H12N2 B046274 N,N-Dimethyl-p-phenylenediamine CAS No. 99-98-9

N,N-Dimethyl-p-phenylenediamine

Cat. No. B046274
CAS RN: 99-98-9
M. Wt: 136.19 g/mol
InChI Key: BZORFPDSXLZWJF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N,N-Dimethyl-p-phenylenediamine derivatives involves various chemical processes, including palladium-catalyzed hydrazine reduction and phosphorylation polycondensation. For example, the synthesis of a triphenylamine-containing aromatic diamine through cesium fluoride-mediated condensation and subsequent reduction steps highlights the intricate methods used to create complex molecules related to N,N-Dimethyl-p-phenylenediamine (Liou & Chang, 2008).

Molecular Structure Analysis

The molecular structure of N,N-Dimethyl-p-phenylenediamine and its derivatives has been elucidated using spectroscopic and theoretical calculations. Vibrational (FT-IR and FT-Raman), electronic (UV-Vis), and NMR (1H and 13C) spectroscopic techniques, along with density functional theory (DFT) calculations, have provided detailed insights into the sterochemical structure of these compounds (Atac et al., 2014).

Chemical Reactions and Properties

N,N-Dimethyl-p-phenylenediamine undergoes various chemical reactions, including oxidation and coupling reactions, which are significantly influenced by pH levels. These reactions lead to the formation of diverse products such as radical cations and quinone derivatives, highlighting the compound's reactive nature and the complexity of its chemical behavior (Modestov et al., 2004).

Physical Properties Analysis

The physical properties of N,N-Dimethyl-p-phenylenediamine derivatives, such as solubility and thermal stability, play a critical role in their application potential. For instance, polymers derived from N,N-Dimethyl-p-phenylenediamine exhibit good solubility in organic solvents and possess high thermal stability, making them suitable for various applications (Liou & Chang, 2008).

Chemical Properties Analysis

The chemical properties of N,N-Dimethyl-p-phenylenediamine, including its reactivity towards oxidants and its role as a coinitiator in polymerization reactions, have been extensively studied. These studies highlight its importance in synthesizing novel materials and in applications such as electrochromic devices and dental restorations, showcasing its versatility in chemical synthesis (Nie & Bowman, 2002).

Scientific Research Applications

Application

DMPD is an aromatic amine mainly used as an intermediate to produce dyes .

Results

Spectrophotometric Detection of Iron (III)

Application

The oxidation reaction of DMPD with H2O2 in the presence of an iron (III) catalyst has been used for the spectrophotometric detection of trace quantities of iron (III) .

Results

This method allows for the detection and quantification of trace amounts of iron (III) in a sample. The specific results would depend on the concentration of iron (III) in the sample being tested .

Preparation of Molecular Compounds with Tetracyano-p-quinodimethane (TCNQ)

Application

DMPD may be used for the preparation of molecular compounds with tetracyano-p-quinodimethane (TCNQ). The polarized absorption spectra of these molecular compounds were investigated .

Results

The outcome of this application is the production of various molecular compounds. The specific properties of the resulting compound (such as absorption spectra) would depend on the reaction conditions .

Oxidase Test in Microbiology

Application

DMPD is useful in the oxidase test which differentiates bacteria based on their ability to utilise the dye .

Results

This method allows for the differentiation of bacteria based on their ability to oxidize DMPD .

Safety And Hazards

N,N-Dimethyl-p-phenylenediamine is considered hazardous. It is fatal if swallowed, toxic in contact with skin or if inhaled, and causes serious eye irritation . It should not be inhaled, ingested, or come in contact with skin or eyes. It should be used only under a chemical fume hood .

Future Directions

DPD has been used in the development of a fast and low-cost method to measure the reactive species formed in an aqueous suspension utilizing nanoceria as a peroxidase-like catalyst . It has also been used in a novel spectrophotometry for the determination of total free radicals and peroxides . These developments suggest potential future applications of DPD in various analytical methods.

properties

IUPAC Name

4-N,4-N-dimethylbenzene-1,4-diamine
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InChI

InChI=1S/C8H12N2/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,9H2,1-2H3
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InChI Key

BZORFPDSXLZWJF-UHFFFAOYSA-N
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Canonical SMILES

CN(C)C1=CC=C(C=C1)N
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Molecular Formula

C8H12N2
Record name DIMETHYL-P-PHENYLENEDIAMINE
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Related CAS

13806-04-7 (unspecified hydrochloride), 2052-46-2 (mono-hydrochloride), 24631-29-6 (oxalate[1:1]), 536-46-9 (di-hydrochloride), 536-47-0 (sulfate[1:1]), 60160-75-0 (sulfate[2:1]), 6219-73-4 (unspecified sulfate), 62778-12-5 (oxalate[2:1])
Record name N,N-Dimethyl-p-benzenediamine
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DSSTOX Substance ID

DTXSID6025149
Record name N,N-Dimethyl-p-phenylenediamine
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Molecular Weight

136.19 g/mol
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Physical Description

Dimethyl-p-phenylenediamine is a colorless to reddish-violet solid. Used in the production of methylene blue and photographic developer. Used as a chemical intermediate for dyes and diazonium chloride salts and as an analytical reagent to detect chloroamine in water. (EPA, 1998), Colorless to reddish-violet solid; [HSDB] Black or grey solid; [MSDSonline]
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Boiling Point

504 °F at 760 mmHg (EPA, 1998), 263 °C, BP: 262 °C
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Flash Point

195 °F (NTP, 1992), 91.00 °C (195.80 °F) - closed cup, 90 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Soluble in chloroform; very soluble in ethanol, ethyl ether, benzene; slightly soluble in ligroin, Soluble in alcohol, chloroform, ether
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Density

1.036 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.036 g/cu cm at 20 °C
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Vapor Density

4.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
Record name DIMETHYL-P-PHENYLENEDIAMINE
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Vapor Pressure

0.00791 [mmHg]
Record name N,N-Dimethyl-p-benzenediamine
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Product Name

N,N-Dimethyl-p-phenylenediamine

Color/Form

Reddish-violet crystals, Needles from benzene

CAS RN

99-98-9
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Melting Point

106 to 127 °F (EPA, 1998), 53 °C; also stated as 41 °C
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Synthesis routes and methods I

Procedure details

In step (a), nitrosodimethylaniline is prepared from dimethylaniline by treatment with nitrite (NaNO2) in aqueous acid (HCl) solution. In step (b), the nitroso compound is reduced to form p-aminodimethylaniline in aqueous acid (HCl) solution using zinc dust solution. In steps (c), (d), and (e), the p-aminodimethylaniline is oxidized in aqueous acid solution with another molecule of dimethylaniline, and simultaneously a thiosulfonic acid group is introduced; the ring is then closed using manganese dioxide or copper sulfate. More specifically, a clear neutral solution of p-aminodimethylaniline is acidified (H2SO4), and a non-reducing zinc chloride solution is added (ZnCl2 with Na2Cr2O7). Aluminium thiosulfate (Al2(S2O3)3) and sodium thiosulfate (Na2S2O3) are added. Sodium dichromate (Na2Cr2O7) is added. The mixture is heated and aerated. Dimethylaniline is added. Sodium dichromate (Na2Cr2O7) is added. The mixture is heated, and becomes dark greenish-blue in colour due to the formation of the thiosulfonic acid of Bindschedler green. Manganese dioxide or copper sulfate is added, and the mixture heated, and the dye precipitates from the concentrated zinc chloride solution.
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Synthesis routes and methods II

Procedure details

4-nitroaniline (1.83 g; 13.24 mmol) is added portionwise to cooled (T=+4° C.) formic acid (3 mL; 66.2 mmol). Formaldehyde (37 wt. % solution in water; 2.72 mL; 29.13 mmol) is added and the resulting mixture refluxed for 24 h. After cooling at room temperature 6N HCl is added (2.2 mL) and the formed precipitate is filtered off. The filtrate is diluted with 1N NaOH (5 mL) and extracted with CH2Cl2 (3×20 mL); the organic collected extracts are dried over Na2SO4 and evaporated under vacuum to give a solid residue which, after treatment with a mixture of diisopropyl ether/acetone 1:1 and filtration, gives 4-nitro-N,N-dimethylaniline as a yellow powder (1.65 g; 9.93 mmol). Iron powder (2.145 g; 38.3 mmol) and 37% HCl (28 μl) are suspended in 96% ethyl alcohol (35 mL) and the mixture refluxed for 30′; at the end 4-nitro-N,N-dimethylaniline (0.64 g; 3.84 mmol) is added and the mixture left under reflux and stirring for 2 h. The hot mixture is filter over a Celite pad and, after cooling at room temperature, the filtrate is evaporated under vacuum. The oily residue is diluted with CH2Cl2 (25 mL) and washed with 1N NaOH (3×25 mL), dried over Na2SO4 and evaporated under vacuum to give 4-(N,N-dimethylamino)aniline as pale yellow oil (0.44 g; 3.26 mmol).
Name
Quantity
28 μL
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reactant
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0.64 g
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reactant
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35 mL
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solvent
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Name
Quantity
2.145 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-p-phenylenediamine
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Reactant of Route 6
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Citations

For This Compound
6,160
Citations
V Verde, V Fogliano, A Ritieni, G Maiani… - Free Radical …, 2002 - Taylor & Francis
Oxidative stress has been clearly implicated in human disease by a growing body of scientific evidences. There is no ideal method for the measurement of this parameter. A possible …
Number of citations: 107 www.tandfonline.com
Wong, Yuen - Journal of Applied Microbiology, 1998 - Wiley Online Library
Klebsiella pneumoniae RS‐13 and Acetobacter liquefaciens S‐1, both methyl red (MR)‐degrading bacterial strains, degraded N,N′‐dimethyl‐p‐phenylenediamine (DMPD) under …
Z Can, A Uzer, K Turkekul, E Ercag, R Apak - Analytical chemistry, 2015 - ACS Publications
The explosive triacetone triperoxide (TATP) can be easily manufactured from readily accessible reagents and is extremely difficult to detect, owing to the lack of UV absorbance, …
Number of citations: 58 pubs.acs.org
S Akerfeldt - Science, 1957 - science.org
N(CT)Ps Page 1 contained no C14. A possible loss by excretion through the gastrointestinal tract cannot be excluded. We believe that the galactose was not only metabolized to …
Number of citations: 177 www.science.org
K Hirayama, N Unohara - Analytical Chemistry, 1988 - ACS Publications
A highly sensitive catalytic method for determining an ul-tratrace amount of Iron (III) has been described. The method Is based on the catalytic action of Iron (III) on the oxidation of IV, Af-…
Number of citations: 71 pubs.acs.org
A Maleki, D Nematollahi - Journal of Electroanalytical Chemistry, 2013 - Elsevier
The electrochemical behavior of N,N-dimethyl-p-phenylenediamine (DMPD) was studied in aqueous media at various pH regions using cyclic voltammetry. Diagnostic criteria of cyclic …
Number of citations: 27 www.sciencedirect.com
MQ Al-Abachi, H Haddi, AM Al-Abachi - Analytica chimica acta, 2005 - Elsevier
A batch and flow injection analysis (FIA) spectrophotometric methods have been developed for the determination of amoxicillin (AMX) in aqueous solution and in pharmaceutical …
Number of citations: 91 www.sciencedirect.com
AD Modestov, J Gun, I Savotine, O Lev - Journal of Electroanalytical …, 2004 - Elsevier
The mechanism of electrochemical oxidation of N,N-dimethyl-p-phenylenediamine (DPD) in aqueous electrolyte solutions in the pH range 1.4–9.7 was studied using on-line …
Number of citations: 38 www.sciencedirect.com
A Kumar, S Ramamoorthy, A Sundaramurthy - Chemosphere, 2023 - Elsevier
We report a simple and easy method to synthesize Ag nanoparticles (Ag NPs) and demonstrate its potential for the detection of glutathione (GSH) and dopamine (DA) via colorimetric …
Number of citations: 1 www.sciencedirect.com
R TAWA, S HIROSE - Chemical and Pharmaceutical Bulletin, 1980 - jstage.jst.go.jp
The oxidative coupling reaction between the quinonediimine (QDI) of N, N-dimethyl-p-phenylenediamine (DMPD) and aromatic amines was utilized for the simultaneous determination …
Number of citations: 19 www.jstage.jst.go.jp

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